molecular formula C27H27BrFNO5 B11779724 Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11779724
M. Wt: 544.4 g/mol
InChI Key: RTMWWFUHDNVIQI-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including bromine, fluorine, methoxy, and carboxylate, makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the Hantzsch reaction for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different substituents replacing bromine or fluorine.

Scientific Research Applications

Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

  • Ethyl 4-(3-bromo-4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate

Comparison: The unique combination of bromine, fluorine, and methoxy groups in Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C27H27BrFNO5
  • CAS Number : 333308-94-4

The compound features several functional groups such as bromine, fluorine, and methoxy groups that significantly influence its chemical reactivity and biological properties. The hexahydroquinoline core structure is known for its potential pharmacological applications.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds related to this structure have shown significant growth inhibition against various cancer cell lines. For instance:
      • Inhibition against lung carcinoma HOP-92 (GI % = 71.8) and NCI-H460 (GI % = 66.12) was noted in related studies .
      • Selective growth inhibition against leukemia cell lines has also been observed with GI % values reaching up to 90.41 .
  • Anti-inflammatory Effects :
    • Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. The IC50 values for certain derivatives ranged from 19.45 μM to 42.1 μM against COX enzymes .
  • Kinase Inhibition :
    • In vitro studies demonstrated that derivatives of this compound can inhibit kinases such as CDK2 and TRKA with IC50 values between 0.09 µM and 1.58 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the specific arrangement of its substituents:

SubstituentEffect on Activity
BromineEnhances binding affinity to certain receptors
FluorineModulates electronic properties affecting reactivity
MethoxyInfluences solubility and bioavailability

The presence of these groups can lead to variations in the compound's interaction with biological targets.

Case Studies

Several studies have been conducted to explore the efficacy of this compound:

  • Study on Anticancer Properties :
    • A study reported that derivatives similar to ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl exhibited significant growth inhibition in various cancer cell lines including colon and breast carcinoma .
  • Inhibition of COX Enzymes :
    • The anti-inflammatory potential was assessed using COX inhibitor screening assays where several derivatives showed promising results with specific IC50 values indicating effective inhibition .

Properties

Molecular Formula

C27H27BrFNO5

Molecular Weight

544.4 g/mol

IUPAC Name

ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27BrFNO5/c1-5-35-27(32)24-14(2)30-20-11-17(15-7-9-22(33-3)23(13-15)34-4)12-21(31)26(20)25(24)16-6-8-19(29)18(28)10-16/h6-10,13,17,25,30H,5,11-12H2,1-4H3

InChI Key

RTMWWFUHDNVIQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)F)Br)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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